molecular formula C22H27NO4 B268231 2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

カタログ番号 B268231
分子量: 369.5 g/mol
InChIキー: MOTQGARBUMKVQN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling, making it an attractive target for the treatment of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

作用機序

2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. BTK is involved in the activation of several pathways, including the NF-κB pathway, which is important for the survival of B-cells. By inhibiting BTK, 2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide induces apoptosis in B-cells and reduces tumor growth.
Biochemical and Physiological Effects:
2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been shown to reduce the levels of phospho-BTK and downstream signaling molecules, such as phospho-AKT and phospho-ERK, in B-cells. This leads to a reduction in cell proliferation and an increase in apoptosis. 2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has also been shown to reduce the levels of cytokines and chemokines that are involved in the recruitment of immune cells to the tumor microenvironment.

実験室実験の利点と制限

One advantage of 2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide is its specificity for BTK, which reduces the risk of off-target effects. 2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has also shown good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, 2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has not yet been tested in humans, and its safety and efficacy in clinical trials are still being evaluated.

将来の方向性

There are several potential future directions for the development of 2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide. One possibility is the evaluation of 2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide in combination with other agents, such as immune checkpoint inhibitors, to enhance its anti-tumor effects. Another direction is the evaluation of 2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide in other B-cell malignancies, such as Waldenström macroglobulinemia and follicular lymphoma. Finally, the development of novel BTK inhibitors with improved potency and selectivity could lead to the development of more effective therapies for B-cell malignancies.

合成法

The synthesis of 2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide involves several steps, starting with the reaction of 4-isopropylphenol with 2-bromoethanol to form the corresponding ether. This is followed by the reaction of the ether with 2-(tetrahydro-2-furanylmethoxy)phenylacetic acid to form the amide. The final step involves the introduction of the isopropyl group via a Grignard reaction with isopropylmagnesium chloride.

科学的研究の応用

2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, 2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been shown to inhibit BTK signaling and induce apoptosis in B-cells. 2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has also been studied in combination with other agents, such as venetoclax, and has shown synergistic effects.

特性

製品名

2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

分子式

C22H27NO4

分子量

369.5 g/mol

IUPAC名

N-[2-(oxolan-2-ylmethoxy)phenyl]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C22H27NO4/c1-16(2)17-9-11-18(12-10-17)26-15-22(24)23-20-7-3-4-8-21(20)27-14-19-6-5-13-25-19/h3-4,7-12,16,19H,5-6,13-15H2,1-2H3,(H,23,24)

InChIキー

MOTQGARBUMKVQN-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2OCC3CCCO3

正規SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2OCC3CCCO3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。